Bienvenue dans la boutique en ligne BenchChem!

Cardiosulfa

AhR signaling CYP1A independence zebrafish cardiotoxicity

Cardiosulfa (N-(9-ethyl-9H-carbazol-3-yl)-2-nitro-4-(trifluoromethyl)benzenesulfonamide) is a synthetic sulfonamide small molecule identified through forward chemical genetics in zebrafish. It belongs to the N-(9-ethyl-9H-carbazol-3-yl)benzene sulfonamide structural class and acts as an aryl hydrocarbon receptor (AhR) agonist that induces abnormal heart development in zebrafish embryos via a CYP1A-independent mechanism.

Molecular Formula C21H16F3N3O4S
Molecular Weight 463.431
CAS No. 1196109-25-7
Cat. No. B560505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCardiosulfa
CAS1196109-25-7
SynonymsN-(9-Ethyl-9H-carbazol-3-yl)-2-nitro-4-(trifluoromethyl)-benzenesulfonamide
Molecular FormulaC21H16F3N3O4S
Molecular Weight463.431
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])C4=CC=CC=C41
InChIInChI=1S/C21H16F3N3O4S/c1-2-26-17-6-4-3-5-15(17)16-12-14(8-9-18(16)26)25-32(30,31)20-10-7-13(21(22,23)24)11-19(20)27(28)29/h3-12,25H,2H2,1H3
InChIKeyVFCWAFAYAHUMIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cardiosulfa (CAS 1196109-25-7): A Sulfonamide AhR Probe for CYP1A-Independent Cardiac Developmental Toxicity Studies


Cardiosulfa (N-(9-ethyl-9H-carbazol-3-yl)-2-nitro-4-(trifluoromethyl)benzenesulfonamide) is a synthetic sulfonamide small molecule identified through forward chemical genetics in zebrafish [1]. It belongs to the N-(9-ethyl-9H-carbazol-3-yl)benzene sulfonamide structural class and acts as an aryl hydrocarbon receptor (AhR) agonist that induces abnormal heart development in zebrafish embryos via a CYP1A-independent mechanism [2]. Its molecular formula is C21H16F3N3O4S with a molecular weight of 463.43 g/mol .

Why Cardiosulfa Cannot Be Replaced by Generic AhR Agonists or Close Structural Analogues for Targeted Zebrafish Heart Development Studies


Although cardiosulfa shares the N-(9-ethyl-9H-carbazol-3-yl)benzene sulfonamide scaffold with several analogues, and the AhR agonist classification with compounds such as TCDD and PCB126, its biological and physicochemical profile is not interchangeable. Cardiosulfa drives AhR-dependent cardiac deformation through a CYP1A-independent signaling branch, while prototypical AhR agonists like TCDD operate through CYP1A-dependent pathways [1]. Among its direct structural analogues, cardiosulfa exhibits uniquely low aqueous solubility (0.9 mg/mL) and a distinct solid-state hydrogen-bonding architecture lacking strong N-H···O interactions [2]. These differences mean that substituting cardiosulfa with a generic AhR ligand or an in-class sulfonamide analog would alter both the mechanistic readout and the formulation behaviour, undermining experimental reproducibility and data comparability.

Cardiosulfa Quantitative Differentiation Evidence: Pathway Selectivity, Solubility, and Solid-State Architecture vs. Comparators


Cardiosulfa Retains Full Cardiac Deformation Activity Under CYP1A Knockdown, Unlike TCDD

In zebrafish embryos, cardiosulfa-induced heart deformation was not alleviated by morpholino-mediated knockdown of cytochrome P450 1A (zfcyp1a-MO), demonstrating that its toxicity proceeds through a CYP1A-independent branch of the AhR pathway. In contrast, the prototypical AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) requires CYP1A induction for its cardiac developmental effects [1]. The study also confirmed that the AhR antagonist CH-223191 and AhR2 morpholino (zfahr2-MO) protected against cardiosulfa toxicity, confirming that cardiosulfa's effect is AhR-dependent but CYP1A-independent [1].

AhR signaling CYP1A independence zebrafish cardiotoxicity developmental biology

Aqueous Solubility of Cardiosulfa Is 11.7-Fold Lower Than Its Closest Active Analogue, Defining Formulation Boundaries

A systematic solid-state screen of cardiosulfa (molecule 1; R1=NO2, R2=H, R3=CF3) and five direct structural analogues revealed that cardiosulfa exhibits the lowest aqueous solubility at 0.9 mg/mL. The most soluble active analogue, molecule 2 (R1=H, R2=H, R3=CF3), reaches 10.5 mg/mL, representing an 11.7-fold difference. Molecule 5 (R1=H, R2=CF3, R3=H) showed intermediate solubility at 4.4 mg/mL [1]. The low solubility of cardiosulfa correlates with its nearly planar molecular conformation in the crystal, whereas the more soluble twisted conformations of molecules 2 and 5 promote better solvation [1].

solubility solid-state chemistry analogue comparison formulation

Cardiosulfa's Crystal Lattice Lacks Strong N-H···O Hydrogen Bonds, Unlike All Five Structural Analogues Tested

Single-crystal X-ray diffraction revealed that cardiosulfa (molecule 1) is sustained exclusively by weak N-H···π and C-H···O interactions, with no strong N-H···O sulfonamide hydrogen bonds [1]. In sharp contrast, molecule 2 displays an N-H···O catemer C(4) chain in Form I; molecule 4 also forms N-H···O catemer chains; molecule 5 polymorphs both contain the N-H···O catemer C(4) chain; and molecule 6 exhibits the sulfonamide N-H···O dimer synthon R2(2)(8) [1]. This unique hydrogen-bond deficiency in cardiosulfa results in a single-crystalline modification rather than the polymorphic diversity observed in the analogues [1].

polymorphism hydrogen bonding crystal engineering solid-state NMR

Cardiosulfa and PCB126 Share CYP1A-Independent AhR Cardiac Toxicity, Positioning Cardiosulfa as a Structurally Distinct Tool Compound

The 2012 Ko and Shin study demonstrated that both cardiosulfa and the known AhR agonist 3,3',4,4',5-pentachlorobiphenyl (PCB126) induce heart deformation in zebrafish through a CYP1A-independent pathway, as neither compound's toxicity was mitigated by zfcyp1a-MO [1]. This places cardiosulfa in a rare functional class of AhR agonists that bypass CYP1A induction. However, cardiosulfa is structurally unrelated to PCB126—a polychlorinated biphenyl—offering a carbazole-sulfonamide scaffold that avoids the environmental persistence and off-target liabilities associated with dioxin-like compounds [1].

AhR agonist classification CYP1A independence PCB126 chemical probe

Optimal Scientific and Industrial Use Cases for Cardiosulfa Based on Quantitative Differentiation Evidence


Dissecting CYP1A-Independent AhR Signaling in Cardiac Development

Researchers studying AhR-mediated cardiotoxicity can use cardiosulfa as a selective probe to activate AhR-dependent cardiac deformation without triggering the CYP1A transcriptional response. This is directly supported by evidence that cardiosulfa's toxicity persists under zfcyp1a knockdown, unlike TCDD [1]. The compound is therefore ideal for transcriptomic or proteomic studies aiming to identify CYP1A-independent downstream targets of AhR in the developing heart.

Solid-State Form and Crystallization Studies on Non-Classical Sulfonamide Hydrogen-Bonding Networks

Cardiosulfa is the only member of its N-(9-ethyl-9H-carbazol-3-yl)benzene sulfonamide series that crystallizes without strong N-H···O hydrogen bonds, instead relying solely on N-H···π and C-H···O interactions [2]. This makes it a valuable model compound for crystal engineering studies investigating the structural and thermodynamic consequences of absent sulfonamide dimer/catemer motifs, with direct implications for polymorph prediction and solid-form screening of drug candidates.

Low-Solubility Reference Standard for Analogue Solubility Optimization Campaigns

With an aqueous solubility of 0.9 mg/mL—11.7-fold lower than the most soluble active analogue molecule 2 (10.5 mg/mL)—cardiosulfa serves as a low-solubility benchmark in structure–solubility relationship studies [2]. Medicinal chemistry teams can use cardiosulfa as a starting point to systematically evaluate the impact of substituent modifications (NO2, CF3 position) on solubility and dissolution rate, following the functional-group modification guides provided by Kumar et al. [2].

Non-Dioxin-Like Chemical Probe for Environmental AhR Toxicology Screens

Cardiosulfa activates the AhR pathway and induces cardiac toxicity via a CYP1A-independent mechanism, functionally similar to PCB126, but its carbazole-sulfonamide scaffold is structurally distinct from persistent organic pollutants [1]. Toxicology laboratories can employ cardiosulfa as a synthetic, non-persistent alternative to dioxin-like compounds in zebrafish-based screening assays, minimizing confounding factors from environmental persistence and bioaccumulation while retaining the CYP1A-independent AhR activation phenotype critical for mechanistic studies.

Quote Request

Request a Quote for Cardiosulfa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.